molecular formula C17H25N3O2 B2974127 N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(propan-2-yl)ethanediamide CAS No. 946312-24-9

N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(propan-2-yl)ethanediamide

Cat. No.: B2974127
CAS No.: 946312-24-9
M. Wt: 303.406
InChI Key: OJJVSBHRQMLTNE-UHFFFAOYSA-N
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Description

The compound “N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(propan-2-yl)ethanediamide” is an ethanediamide derivative featuring a 1-methyltetrahydroquinoline core linked to an isopropyl group via an ethyl spacer. The tetrahydroquinoline scaffold is pharmacologically significant due to its aromatic and aliphatic hybrid structure, which enhances binding to hydrophobic enzyme pockets while maintaining metabolic stability.

Properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-propan-2-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-12(2)19-17(22)16(21)18-9-8-13-6-7-15-14(11-13)5-4-10-20(15)3/h6-7,11-12H,4-5,8-10H2,1-3H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJJVSBHRQMLTNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NCCC1=CC2=C(C=C1)N(CCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(propan-2-yl)ethanediamide typically involves multiple steps. One common approach is the reaction of 1-methyl-1,2,3,4-tetrahydroquinoline with ethyl bromoacetate to form an intermediate, which is then reacted with isopropylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(propan-2-yl)ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(propan-2-yl)ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(propan-2-yl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related molecules with modifications in substituents, core frameworks, or biological targets. Key analogs and their distinguishing features are outlined below:

Structural Analogues

2.1.1. Quinolinyl Oxamide Derivatives (QODs)
  • Example: N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide () Structural Differences: The benzodioxol-5-yl group replaces the isopropyl substituent in the target compound. Biological Activity: Demonstrated falcipain inhibition, suggesting the ethanediamide-tetrahydroquinoline scaffold is critical for protease targeting .
2.1.2. Thiophene-2-Carboximidamide Derivatives
  • Example: N-(1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide () Structural Differences: Replaces the ethanediamide linker with a thiophene carboximidamide group. The core includes a 2-oxo-tetrahydroquinoline and a methylpyrrolidine substituent. Synthesis: Requires chiral separation via supercritical fluid chromatography (SFC) and dihydrochloride salt formation for stability .

Functional Analogues

2.2.1. Indole Carboxamide Derivatives
  • Example: X77 (C27H33N5O2) () Core Framework: Indole-2-carboxamide with fluorophenyl and pyrrolidinone substituents. Biological Relevance: Structural data (PDB: 6W63) suggest utility in inhibitor design, though the target mechanism differs from tetrahydroquinoline derivatives . Comparison: The indole core provides distinct aromatic interactions compared to tetrahydroquinoline, which may influence target selectivity.
2.2.2. Halopemide (HLP) and VU-series PLD Inhibitors ()
  • Example: FIPI (N-[2-[4-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]ethyl]-5-fluoro-1H-indole-2-carboxamide) Structural Differences: A benzimidazole-piperidine core replaces tetrahydroquinoline. Activity: Phospholipase D (PLD) inhibition, highlighting the role of carboxamide linkers in enzyme targeting .

Structure-Activity Relationship (SAR) Insights

  • Tetrahydroquinoline Core: The 1-methyl group in the target compound likely improves metabolic stability compared to non-methylated analogs.
  • Substituent Effects: Isopropyl vs. Ethanediamide Linker: Critical for hydrogen bonding in enzyme active sites, as seen in QODs .

Biological Activity

N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(propan-2-yl)ethanediamide is a complex organic compound known for its potential biological activities. This compound features a tetrahydroquinoline moiety, which is often associated with various pharmacological effects. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C22H32N4O2C_{22}H_{32}N_{4}O_{2}. Its structure includes functional groups that may influence its biological interactions.

PropertyValue
Molecular FormulaC22H32N4O2
Molecular Weight372.52 g/mol
IUPAC NameThis compound
SMILESCN(CCC1)c2c1cc(C(CNC(C(NCC=C)=O)=O)N1CCCCC1)cc2

The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as receptors and enzymes. The tetrahydroquinoline structure is known to exhibit various pharmacological effects including:

  • Antioxidant Activity : The compound may act as a free radical scavenger.
  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Cytotoxic Effects : There are indications of selective cytotoxicity towards cancer cell lines.

Research Findings

Recent studies have explored the biological activity of similar compounds derived from tetrahydroquinoline. For instance:

  • Anticancer Activity : A study demonstrated that tetrahydroquinoline derivatives inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects : Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress .
  • Anti-inflammatory Properties : Certain derivatives have been observed to reduce inflammation in experimental models .

Case Studies

Several case studies highlight the biological relevance of compounds related to this compound:

Case Study 1: Anticancer Efficacy

A recent investigation into a related tetrahydroquinoline derivative revealed significant inhibition of tumor growth in xenograft models. The mechanism was attributed to the modulation of apoptotic pathways and inhibition of angiogenesis.

Case Study 2: Neuroprotective Mechanisms

Research has shown that tetrahydroquinoline derivatives can protect against neurodegenerative diseases by reducing oxidative stress markers and enhancing neuronal survival in vitro.

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